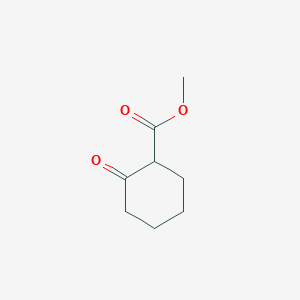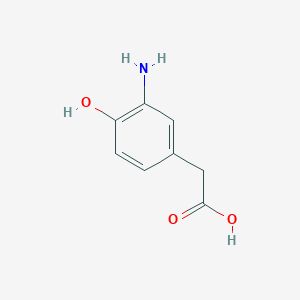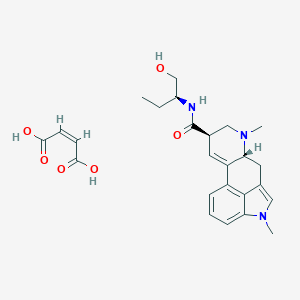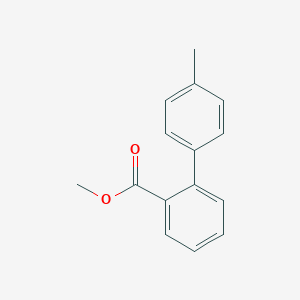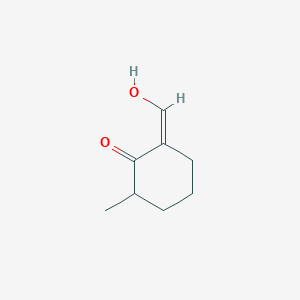
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. It is also known as HCCH or 2-hydroxymethylidene-6-methylcyclohexanone.
Aplicaciones Científicas De Investigación
HCCH has been studied for its potential applications in various fields, including organic chemistry, medicinal chemistry, and material science. In organic chemistry, HCCH has been used as a building block for the synthesis of more complex molecules. In medicinal chemistry, HCCH has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In material science, HCCH has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.
Mecanismo De Acción
The mechanism of action of HCCH as an anti-cancer agent is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. Specifically, HCCH has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
HCCH has been shown to have low toxicity in vitro and in vivo. In animal studies, HCCH was found to have no significant adverse effects on body weight, organ weight, or blood chemistry. However, further studies are needed to fully understand the biochemical and physiological effects of HCCH.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of HCCH is its moderate yield and relative ease of synthesis. However, the purity of the product can be a limitation for some experiments. Further purification steps may be necessary to achieve the desired level of purity.
Direcciones Futuras
There are several future directions for the study of HCCH. One area of interest is the development of more efficient synthesis methods for HCCH and its derivatives. Another area of interest is the further study of HCCH as an anti-cancer agent. Specifically, more studies are needed to fully understand the mechanism of action and to optimize its efficacy and safety. Additionally, the potential applications of HCCH in material science, such as the synthesis of MOFs, warrant further investigation.
Métodos De Síntesis
The synthesis of HCCH can be achieved through a multistep process. The starting material is 2-methylcyclohexanone, which is first converted to its enolate form using a strong base such as sodium hydride. The enolate is then reacted with formaldehyde to yield HCCH. The yield of this process is moderate, and the purity of the product can be improved through further purification steps.
Propiedades
Número CAS |
142179-23-5 |
|---|---|
Nombre del producto |
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(2Z)-2-(hydroxymethylidene)-6-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12O2/c1-6-3-2-4-7(5-9)8(6)10/h5-6,9H,2-4H2,1H3/b7-5- |
Clave InChI |
PRSLDITYOZTECZ-ALCCZGGFSA-N |
SMILES isomérico |
CC1CCC/C(=C/O)/C1=O |
SMILES |
CC1CCCC(=CO)C1=O |
SMILES canónico |
CC1CCCC(=CO)C1=O |
Sinónimos |
Cyclohexanone, 2-(hydroxymethylene)-6-methyl-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



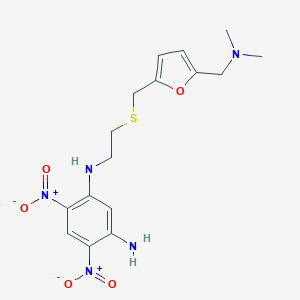
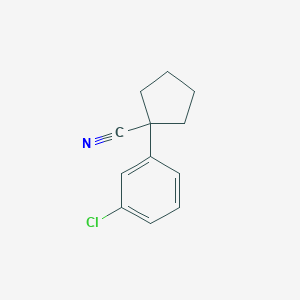
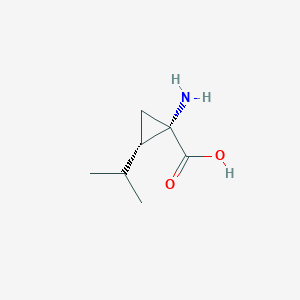
![methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B130147.png)
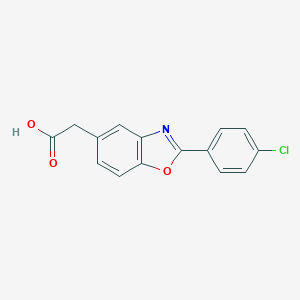
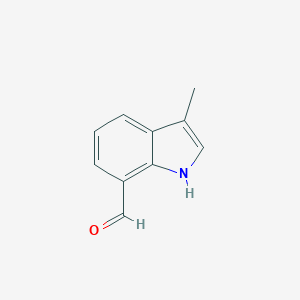
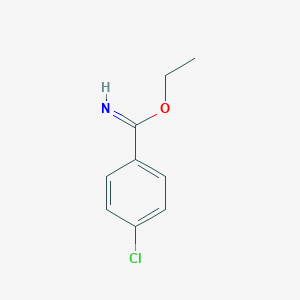
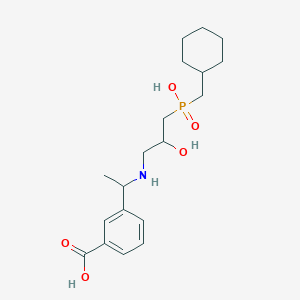
![Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B130155.png)
